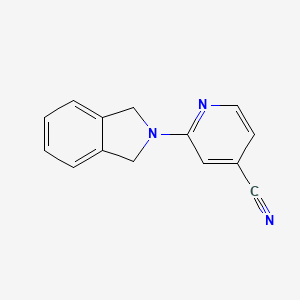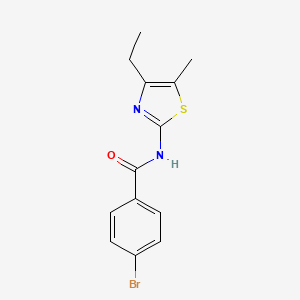![molecular formula C13H17BrN2O3 B7559974 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7559974.png)
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid, also known as Boc-4-bromo-L-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is widely used in the synthesis of peptides and proteins, and its unique chemical properties make it an important tool for studying the structure and function of biological molecules.
Wirkmechanismus
The mechanism of action of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine is not well understood, but it is believed to interact with specific amino acid residues in proteins and peptides through covalent bonding. This interaction can alter the conformation and stability of these molecules, leading to changes in their biological activity.
Biochemical and Physiological Effects:
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In particular, this compound has been found to inhibit the activity of certain enzymes, such as proteases and kinases, which play important roles in cellular signaling and metabolism. Additionally, 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine in lab experiments is its ability to introduce specific chemical properties into peptides and proteins, allowing for the study of their structure and function. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, there are also some limitations associated with the use of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine. For example, the covalent bonding between this compound and amino acid residues can be irreversible, making it difficult to remove from the final product. Additionally, the introduction of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine can alter the biological activity of peptides and proteins, which may limit their usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine in scientific research. One potential application is in the development of new drugs that target specific enzymes or proteins involved in disease pathways. Additionally, this compound could be used to study the structure and function of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Finally, the use of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine could be expanded to include other types of molecules, such as nucleic acids, which could further expand its potential applications in scientific research.
In conclusion, 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine is a synthetic amino acid derivative that has numerous applications in scientific research. Its ability to introduce specific chemical properties into peptides and proteins makes it an important tool for studying the structure and function of biological molecules. While there are some limitations associated with its use, the potential applications of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine in drug development, membrane protein research, and other areas make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine involves several steps, starting with the reaction of L-phenylalanine with 4-bromo-1-methylpyrrole-2-carbonyl chloride to form the corresponding amide. This amide is then coupled with cyclohexanecarboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product. The purity of the compound can be further improved through various purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology. This compound is commonly used as a building block in the synthesis of peptides and proteins, which are essential components of many biological processes. By incorporating 4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acidL-phenylalanine into these molecules, researchers can introduce specific chemical properties that allow for the study of their structure and function.
Eigenschaften
IUPAC Name |
4-[(4-bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-16-7-9(14)6-11(16)12(17)15-10-4-2-8(3-5-10)13(18)19/h6-8,10H,2-5H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXKFDHRPGATSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2CCC(CC2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]cyclohexane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methyl]furan-2-carboxylic acid](/img/structure/B7559911.png)

![N-[(3,5-dimethylphenyl)methyl]-1-(oxan-3-yl)methanamine](/img/structure/B7559926.png)


![4-[(2-methylphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7559949.png)

![3-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]propanoic acid](/img/structure/B7559955.png)

![3-chloro-N-[2-(ethylamino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B7559963.png)

![1-[(2,5-dimethylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B7559968.png)
![4-[(5-Bromofuran-2-yl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B7559970.png)